molecular formula C8H16ClNO B8455361 4-Methyl-4-(prop-2-en-1-yl)morpholin-4-ium chloride CAS No. 29583-96-8

4-Methyl-4-(prop-2-en-1-yl)morpholin-4-ium chloride

Cat. No. B8455361
Key on ui cas rn: 29583-96-8
M. Wt: 177.67 g/mol
InChI Key: DMXSFMWEZWVLDU-UHFFFAOYSA-M
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Patent
US04029658

Procedure details

20.2 grams of N-methyl morpholine was added to 50 grams of allyl chloride. A crystalline solid separated within 2 hours. After 18 days at 25° C. the solid was separated, washed with ethyl acetate, and dried. The product melted at 175°-185° C. with decomposition and contained 100.5% of the theoretical chloride content.
Quantity
20.2 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH2:7][CH2:6][O:5][CH2:4][CH2:3]1.[CH2:8]([Cl:11])[CH:9]=[CH2:10]>>[Cl-:11].[CH2:8]([N+:2]1([CH3:1])[CH2:7][CH2:6][O:5][CH2:4][CH2:3]1)[CH:9]=[CH2:10] |f:2.3|

Inputs

Step One
Name
Quantity
20.2 g
Type
reactant
Smiles
CN1CCOCC1
Name
Quantity
50 g
Type
reactant
Smiles
C(C=C)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A crystalline solid separated within 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
After 18 days at 25° C. the solid was separated
Duration
18 d
WASH
Type
WASH
Details
washed with ethyl acetate
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
Smiles
[Cl-].C(C=C)[N+]1(CCOCC1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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